molecular formula C8H6BrFO3 B2536213 5-Bromo-2-fluoro-3-methoxybenzoic acid CAS No. 1782260-95-0

5-Bromo-2-fluoro-3-methoxybenzoic acid

Cat. No.: B2536213
CAS No.: 1782260-95-0
M. Wt: 249.035
InChI Key: LOHNUHQHQVUAGX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-methoxybenzoic acid typically involves the bromination and fluorination of 3-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 3-methoxybenzoic acid is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-3-methoxybenzoic acid is used in several scientific research fields, including:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methoxybenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-3-nitrobenzoic acid
  • 5-Bromo-2-fluoro-3-methylbenzoic acid
  • 5-Bromo-2-fluoro-3-hydroxybenzoic acid

Uniqueness

5-Bromo-2-fluoro-3-methoxybenzoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The methoxy group also contributes to its unique chemical behavior, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHNUHQHQVUAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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